![molecular formula C17H20N4O3S2 B3201025 (E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019097-26-7](/img/structure/B3201025.png)
(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2(3H)-ylidene group, a methylthioethyl group, and a 1-methyl-1H-pyrazole-5-carboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It contains a benzo[d]thiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a pyrazole ring, which is a type of azole with two nitrogen atoms. The presence of these rings suggests that the compound may have interesting electronic properties .Scientific Research Applications
Antioxidant and Redox Properties
The compound’s unique structure suggests potential antioxidant activity. Its electron-rich benzothiazole and pyrazole moieties may scavenge free radicals, protecting cells from oxidative damage. Researchers have explored its role in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Coenzyme Q Analogue
Coenzyme Q (CoQ), a vital component in cellular respiration, plays a crucial role in energy production. Interestingly, this compound shares structural similarities with CoQ. Investigations have focused on its potential as a CoQ analogue, studying its effects on mitochondrial function and cellular metabolism . CoQ analogues are essential for maintaining cellular health and may have therapeutic implications.
Glycation Inhibition
Glycation, the non-enzymatic reaction between sugars and proteins, contributes to aging and various diseases. Some studies suggest that derivatives of this compound exhibit glycation inhibition properties . Researchers explore its potential as a natural anti-glycation agent, which could be valuable in managing diabetes and related complications.
Organic Synthesis
The compound’s synthetic pathway involves several interesting reactions, including Blanc chloromethylation, Kornblum oxidation, NaBH4 reduction, and ceric ammonium nitrate oxidation . Researchers can leverage these reactions for the synthesis of other complex molecules or functional materials.
Fuel Additives
Given its methoxy groups and aromatic structure, this compound might find applications as a fuel additive. Researchers investigate its potential to enhance fuel efficiency, reduce emissions, or improve combustion characteristics .
Organic Semiconductor Materials
The compound’s conjugated system and electron-rich benzothiazole ring make it an attractive building block for organic semiconductor materials. Researchers have synthesized derivatives and explored their use in organic solar cells . These materials could revolutionize renewable energy technologies.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where understanding how a compound affects a biological target can help in the design of new therapeutics. Without specific studies on this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. If it shows promising activity in biological systems, it could be studied further as a potential therapeutic. Alternatively, if it has interesting chemical or physical properties, it could be studied for potential applications in materials science or other fields .
properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-20-11(5-6-18-20)16(22)19-17-21(7-8-25-4)12-9-13(23-2)14(24-3)10-15(12)26-17/h5-6,9-10H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNQMDPBYFILJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)CCSC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5,6-dimethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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